molecular formula C17H18N2O2S B14229822 N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide CAS No. 827308-25-8

N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14229822
CAS No.: 827308-25-8
M. Wt: 314.4 g/mol
InChI Key: SSUHDKJRDJKRKQ-UHFFFAOYSA-N
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Description

N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a dimethylphenyl group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 3,4-dimethylbenzyl cyanide with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N’-cyano-N-(3,4-dimethylphenyl)imidothiocarbamate
  • 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
  • 3-Cyano-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-oxopropanamide

Uniqueness

N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

827308-25-8

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[cyano-(3,4-dimethylphenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H18N2O2S/c1-12-4-8-16(9-5-12)22(20,21)19-17(11-18)15-7-6-13(2)14(3)10-15/h4-10,17,19H,1-3H3

InChI Key

SSUHDKJRDJKRKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C#N)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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